2-Chloro-3-(thiomorpholin-4-yl)quinoxaline
Description
2-Chloro-3-(thiomorpholin-4-yl)quinoxaline is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
4-(3-chloroquinoxalin-2-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLWIKWIZITKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(thiomorpholin-4-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(thiomorpholin-4-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfur atom in the thiomorpholine ring can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoxalines.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-3-(thiomorpholin-4-yl)quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(thiomorpholin-4-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and sulfur atoms play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(morpholin-4-yl)quinoxaline: Similar structure but contains a morpholine ring instead of a thiomorpholine ring.
2-Chloro-3-(piperazin-2-yl)quinoxaline: Contains a piperazine ring instead of a thiomorpholine ring.
Uniqueness
2-Chloro-3-(thiomorpholin-4-yl)quinoxaline is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
